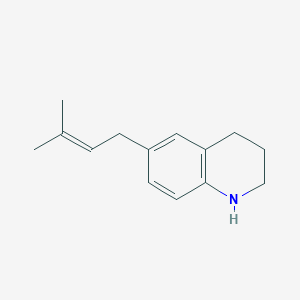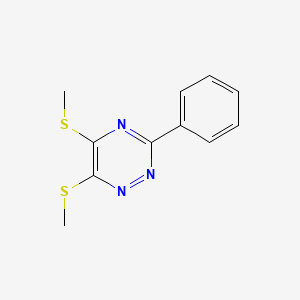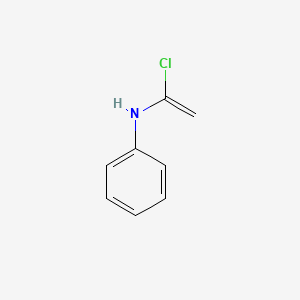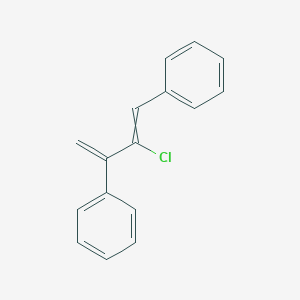
Dipropyl 4-hydroxybenzene-1,2-dicarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dipropyl 4-hydroxybenzene-1,2-dicarboxylate is an organic compound that belongs to the class of aromatic esters It is derived from benzene and contains two propyl ester groups attached to a 4-hydroxybenzene-1,2-dicarboxylate core
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Dipropyl 4-hydroxybenzene-1,2-dicarboxylate typically involves the esterification of 4-hydroxybenzene-1,2-dicarboxylic acid with propanol. The reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The reaction can be represented as follows:
4-hydroxybenzene-1,2-dicarboxylic acid+2propanolH2SO4Dipropyl 4-hydroxybenzene-1,2-dicarboxylate+2H2O
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and efficiency. Additionally, purification steps such as distillation and recrystallization are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Dipropyl 4-hydroxybenzene-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid (HNO₃) and sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: this compound alcohols.
Substitution: Nitro or halogenated derivatives of this compound.
Wissenschaftliche Forschungsanwendungen
Dipropyl 4-hydroxybenzene-1,2-dicarboxylate has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex aromatic compounds.
Biology: Investigated for its potential antioxidant properties due to the presence of the hydroxyl group.
Medicine: Explored for its potential use in drug delivery systems and as a building block for pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Wirkmechanismus
The mechanism by which Dipropyl 4-hydroxybenzene-1,2-dicarboxylate exerts its effects involves interactions with various molecular targets. The hydroxyl group can participate in hydrogen bonding, while the ester groups can undergo hydrolysis under physiological conditions, releasing the active components. The aromatic ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-hydroxybenzene-1,2-dicarboxylate: Similar structure but with methyl ester groups instead of propyl.
Ethyl 4-hydroxybenzene-1,2-dicarboxylate: Contains ethyl ester groups.
Butyl 4-hydroxybenzene-1,2-dicarboxylate: Contains butyl ester groups.
Uniqueness
Dipropyl 4-hydroxybenzene-1,2-dicarboxylate is unique due to the specific length of its propyl ester groups, which can influence its solubility, reactivity, and interaction with biological targets. The presence of the hydroxyl group also adds to its versatility in various chemical reactions and applications.
Eigenschaften
CAS-Nummer |
89926-33-0 |
|---|---|
Molekularformel |
C14H18O5 |
Molekulargewicht |
266.29 g/mol |
IUPAC-Name |
dipropyl 4-hydroxybenzene-1,2-dicarboxylate |
InChI |
InChI=1S/C14H18O5/c1-3-7-18-13(16)11-6-5-10(15)9-12(11)14(17)19-8-4-2/h5-6,9,15H,3-4,7-8H2,1-2H3 |
InChI-Schlüssel |
YBDDIPXKLLBBCQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCCOC(=O)C1=C(C=C(C=C1)O)C(=O)OCCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![9-(1-Chloro-2,2,2-trimethoxyethylidene)bicyclo[6.1.0]nonane](/img/structure/B14392067.png)
![[1-amino-3-(1H-imidazol-5-ylmethylsulfanyl)propylidene]urea](/img/structure/B14392075.png)

![Oxiranecarboxaldehyde, 3-[(phenylmethoxy)methyl]-](/img/structure/B14392088.png)
![2-[Chloro(methanesulfonyl)methyl]cyclopentane-1-carboxylic acid](/img/structure/B14392098.png)
![N-(4-Chlorophenyl)-2-hydroxy-11H-benzo[A]carbazole-3-carboxamide](/img/structure/B14392099.png)



